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Compound of Interest

Compound Name: Carbuterol-d9

Cat. No.: B585731

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the physical and
chemical properties of Carbuterol and its deuterated analog, Carbuterol-d9. This document is
intended to serve as a valuable resource for researchers, scientists, and professionals involved
in drug development and analytical testing.

Introduction

Carbuterol is a short-acting 2-adrenergic receptor agonist used as a bronchodilator.
Carbuterol-d9 is a stable isotope-labeled version of Carbuterol, where nine hydrogen atoms
have been replaced by deuterium. This isotopic substitution makes Carbuterol-d9 an
invaluable tool in analytical chemistry, particularly in pharmacokinetic and metabolic studies,
where it is often used as an internal standard for the accurate quantification of Carbuterol in
biological matrices.[1] Understanding the physical and chemical distinctions between these two
molecules is crucial for their effective application in research and development.

Physical and Chemical Properties

The primary difference between Carbuterol and Carbuterol-d9 lies in the isotopic substitution
of hydrogen with deuterium. This substitution leads to a slight increase in molecular weight but
generally has a minimal impact on the bulk physical properties under standard conditions.
However, the increased mass of deuterium can significantly influence the vibrational modes of
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molecular bonds and, consequently, the metabolic stability of the molecule due to the kinetic
isotope effect.

Property

Carbuterol

Carbuterol-d9

Molecular Formula

C13H21N30s3

C13H12D9N303

Molecular Weight

267.32 g/mol [2]

276.38 g/mol [3]

Monoisotopic Mass

267.158292 amu

276.214831 amu

Appearance Crystals Data not available
Melting Point 174-176 °C Data not available
pKa (strongest basic) 9.8 (Predicted) Data not available
LogP 0.8 (Predicted) Data not available
CAS Number 34866-47-2[2] 1346747-24-7

Note: Experimental physical property data for Carbuterol-d9, such as melting point and pKa,
are not readily available in the public domain, likely due to its primary application as an
analytical standard rather than a therapeutic agent itself.

Experimental Protocols

The differentiation and quantification of Carbuterol and Carbuterol-d9 are typically achieved
using mass spectrometry-based methods, which can distinguish between the two based on
their mass-to-charge ratio (m/z).

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS) for Quantification of Carbuterol using
Carbuterol-d9 as an Internal Standard

This protocol outlines a general procedure for the analysis of Carbuterol in a biological matrix
(e.g., plasma, urine) using Carbuterol-d9 as an internal standard.

Objective: To accurately quantify the concentration of Carbuterol in a biological sample.
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Materials:

Biological sample (e.g., plasma, urine)

Carbuterol analytical standard

Carbuterol-d9 internal standard solution (of known concentration)
Acetonitrile (ACN)

Formic acid (FA)

Water (LC-MS grade)

Solid-phase extraction (SPE) cartridges (e.g., C18)

LC-MS/MS system (e.g., Triple Quadrupole)

Methodology:

Sample Preparation:

[¢]

To 100 pL of the biological sample, add 10 L of the Carbuterol-d9 internal standard
solution.

[¢]

Add 200 L of acetonitrile to precipitate proteins.

[e]

Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

o

Collect the supernatant.

Solid-Phase Extraction (SPE) - Optional (for cleaner samples):

o Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
o Load the supernatant from the sample preparation step onto the cartridge.

o Wash the cartridge with 1 mL of 5% methanol in water.
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o Elute the analytes with 1 mL of methanol.

o Evaporate the eluent to dryness under a gentle stream of nitrogen.

o Reconstitute the residue in 100 pL of the mobile phase.

e LC-MS/MS Analysis:

o Liquid Chromatography (LC):

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 um).
= Mobile Phase A: 0.1% Formic acid in water.
= Mobile Phase B: 0.1% Formic acid in acetonitrile.

» Gradient: A suitable gradient to separate Carbuterol from matrix components (e.g., start
with 95% A, ramp to 95% B over 5 minutes).

» Flow Rate: 0.3 mL/min.
= [njection Volume: 5 pL.
o Tandem Mass Spectrometry (MS/MS):
» |onization Mode: Positive Electrospray lonization (ESI+).
= Multiple Reaction Monitoring (MRM):

= Monitor the precursor to product ion transition for Carbuterol (e.g., m/z 268.2 -
250.2).

= Monitor the precursor to product ion transition for Carbuterol-d9 (e.g., m/z 277.2 -
259.2).

» Optimize collision energy and other MS parameters for maximum signal intensity.

e Quantification:
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o Construct a calibration curve by analyzing a series of known concentrations of Carbuterol
standard spiked into the blank biological matrix, with a constant concentration of
Carbuterol-d9 internal standard.

o Calculate the ratio of the peak area of Carbuterol to the peak area of Carbuterol-d9 for
each standard and sample.

o Determine the concentration of Carbuterol in the unknown samples by interpolating their
peak area ratios on the calibration curve.

Signaling Pathway and Experimental Workflow
Carbuterol Signaling Pathway

Carbuterol, as a 32-adrenergic agonist, exerts its bronchodilatory effects by activating the [32-
adrenergic receptors on the surface of airway smooth muscle cells. This activation triggers a
downstream signaling cascade.
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Caption: Carbuterol's 32-adrenergic receptor signaling pathway.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for comparing the metabolic stability of
Carbuterol and Carbuterol-d9.
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Caption: Workflow for metabolic stability comparison.

Conclusion

The primary distinction between Carbuterol and Carbuterol-d9 is the isotopic labeling of the
latter, which imparts a higher molecular weight and, most importantly, can alter its metabolic
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fate due to the kinetic isotope effect. While their macroscopic physical properties are expected
to be very similar, this subtle atomic-level difference makes Carbuterol-d9 an indispensable
tool for the precise and accurate quantification of Carbuterol in complex biological samples.
The provided experimental protocol and workflow diagrams offer a foundational understanding
for researchers aiming to utilize these compounds in their studies. Further research into the
specific physical properties of Carbuterol-d9 would be beneficial for a more complete
comparative profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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